Isobutyrylshikonin
Isobutyrylshikonin
Isobutylshikonin is a hydroxy-1,4-naphthoquinone.
Brand Name:
Vulcanchem
CAS No.:
52438-12-7
VCID:
VC0150250
InChI:
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1
SMILES:
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Molecular Formula:
C20H22O6
Molecular Weight:
358.4 g/mol
Isobutyrylshikonin
CAS No.: 52438-12-7
Reference Standards
VCID: VC0150250
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
CAS No. | 52438-12-7 |
---|---|
Product Name | Isobutyrylshikonin |
Molecular Formula | C20H22O6 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate |
Standard InChI | InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1 |
Standard InChIKey | BVRYLTBIGIAADD-MRXNPFEDSA-N |
Isomeric SMILES | CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
SMILES | CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Canonical SMILES | CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Description | Isobutylshikonin is a hydroxy-1,4-naphthoquinone. |
Synonyms | isobutyrylshikonin |
PubChem Compound | 479500 |
Last Modified | Nov 11 2021 |
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